Boc-D-Lys(Fmoc)-OH
CAS No.: 115186-31-7
Cat. No.: VC21540314
Molecular Formula: C26H32N2O6
Molecular Weight: 468,53 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115186-31-7 |
|---|---|
| Molecular Formula | C26H32N2O6 |
| Molecular Weight | 468,53 g/mole |
| IUPAC Name | (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 |
| Standard InChI Key | JYEVQYFWINBXJU-JOCHJYFZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Introduction
Chemical Structure and Properties
Boc-D-Lys(Fmoc)-OH is a protected form of D-lysine, the unnatural enantiomer of the amino acid lysine. The compound features two protective groups: the tert-butyloxycarbonyl (Boc) group protecting the alpha-amino terminus and the fluorenylmethyloxycarbonyl (Fmoc) group protecting the epsilon-amino group on the side chain. These protecting groups prevent unwanted reactions during peptide synthesis processes.
Physical and Chemical Characteristics
The compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H32N2O6 |
| Molecular Weight | 468.5 g/mol |
| CAS Registry Number | 115186-31-7 |
| Physical Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMF, DCM) |
| Melting Point | Approximately 120-131°C |
| Optical Configuration | D-isomer |
The structural configuration includes a fluorenyl group attached to the side chain amino group through a carbamate linkage, while the alpha-amino group is protected by a tert-butyloxycarbonyl group . This dual protection strategy allows for orthogonal deprotection, making it particularly valuable in complex peptide synthesis.
Nomenclature and Alternative Names
Boc-D-Lys(Fmoc)-OH is known by several systematic and common names in scientific literature and commercial catalogs:
| Systematic Names | Alternative Designations |
|---|---|
| D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- | Boc-N-Epsilon-Fmoc-D-Lysine |
| N2-Boc-N6-Fmoc-D-lysine | Nalpha-Boc-Nepsilon-Fmoc-D-lysine |
| (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID | N-alpha-t-Butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-D-lysine |
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of Boc-D-Lys(Fmoc)-OH typically involves a multi-step process that begins with D-lysine as the starting material. The synthesis pathway generally follows these steps:
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Protection of the alpha-amino group with di-tert-butyl dicarbonate (Boc2O) in basic conditions
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Protection of the epsilon-amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
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Purification through crystallization or column chromatography
This synthetic approach ensures the selective protection of both amino groups with different protecting groups that can be removed under orthogonal conditions—Boc with acid and Fmoc with base. The orthogonality is crucial for controlled peptide synthesis .
Industrial Production Considerations
Commercial production of Boc-D-Lys(Fmoc)-OH requires strict quality control measures to ensure high enantiomeric purity. Manufacturers typically aim for ≥98% purity with ≤0.5% of the L-enantiomer as contamination. The production process must also control for loss on drying, which should remain below 1.0% .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Boc-D-Lys(Fmoc)-OH serves as a building block in solid-phase peptide synthesis (SPPS), particularly when incorporating D-lysine residues into peptides. Its utility stems from the orthogonal protection strategy:
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The Boc group remains stable under basic conditions used for Fmoc deprotection
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The Fmoc group can be selectively removed with piperidine or other bases
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After incorporation into the peptide chain, the Boc group can be removed with trifluoroacetic acid (TFA)
This protection strategy allows for precise control over peptide assembly, especially when dealing with complex sequences that require selective deprotection of specific functional groups .
Advantages in Peptide Research
The use of Boc-D-Lys(Fmoc)-OH in peptide synthesis offers several advantages:
| Advantage | Description |
|---|---|
| Orthogonal Protection | Allows selective deprotection strategies |
| Stereochemical Control | Provides the D-isomer for specific peptide structures |
| Reaction Specificity | Prevents unwanted side reactions during synthesis |
| Compatibility | Works well with standard peptide coupling reagents |
These advantages make Boc-D-Lys(Fmoc)-OH particularly valuable when synthesizing peptides with unique structural requirements or when exploring the impact of D-amino acids on peptide conformation and bioactivity.
Comparison with Related Compounds
Structural Analogs
Boc-D-Lys(Fmoc)-OH is part of a family of protected lysine derivatives used in peptide synthesis. The following table compares it with related compounds:
| Compound | Key Differences | CAS Number | Applications |
|---|---|---|---|
| Boc-D-Lys(Fmoc)-OH | D-isomer, Boc at α-amino, Fmoc at ε-amino | 115186-31-7 | D-peptide synthesis |
| Fmoc-D-Lys(Boc)-OH | D-isomer, Fmoc at α-amino, Boc at ε-amino | 92122-45-7 | Standard D-peptide synthesis |
| Fmoc-Lys(Boc)-OH | L-isomer, Fmoc at α-amino, Boc at ε-amino | 71989-26-9 | Standard peptide synthesis |
| Fmoc-D-Lys(Me,Boc)-OH | Methylated derivative | Not provided | Specialized peptide synthesis |
The primary differences between these compounds involve the stereochemistry (D vs. L) and the positioning of the protecting groups (Boc and Fmoc) .
Performance Comparison
Research findings suggest variations in peptide synthesis efficiency depending on the lysine derivative used:
| Compound | Standard Peptide Yield (%) | Complex Peptide Yield (%) |
|---|---|---|
| Boc-D-Lys(Fmoc)-OH | 85 | 98 |
| Fmoc-D-Lys(Boc)-OH | 80 | 95 |
| Boc-D-Lys-OH | 75 | 95 |
| Fmoc-Lys(Biotin)-OH | 80 | 97 |
These yield differences highlight the importance of selecting the appropriate lysine derivative based on the specific peptide synthesis requirements and complexity of the target peptide.
Recent Research Applications
Peptide-Based Drug Development
Boc-D-Lys(Fmoc)-OH has been increasingly utilized in the development of peptide-based pharmaceuticals, particularly those requiring D-amino acids to:
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Enhance proteolytic stability
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Alter binding specificity to target receptors
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Modify structural properties of bioactive peptides
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Create peptide libraries with diverse conformational properties
The incorporation of D-lysine residues in peptide-based drugs has shown promise in improving pharmacokinetic properties, including extended half-life and reduced immunogenicity.
Biochemical Research Tools
Beyond pharmaceutical applications, Boc-D-Lys(Fmoc)-OH serves as a valuable tool in biochemical research:
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Creation of peptide libraries for protein-binding studies
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Development of peptide standards for analytical techniques
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Synthesis of conformationally constrained peptides
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Production of peptide-based materials and bioconjugates
These applications highlight the versatility of Boc-D-Lys(Fmoc)-OH in advancing diverse areas of biochemical and biomedical research.
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